1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)- typically involves multi-step organic reactions. One common method includes:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving ortho-substituted hydrazines and aldehydes or ketones. For example, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions can yield the indazole ring.
Attachment of the Propanamine Side Chain: The propanamine side chain can be introduced via nucleophilic substitution reactions. For instance, reacting the indazole core with 3-bromopropanamine under basic conditions can attach the propanamine group.
Introduction of the Piperidinyl Group: The piperidinyl group can be added through reductive amination or similar reactions, where the propanamine derivative is reacted with piperidine in the presence of a reducing agent like sodium cyanoborohydride.
N,N-Diethylation: The final step involves the diethylation of the amine group, which can be achieved using diethyl sulfate or a similar alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce any nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols
Scientific Research Applications
1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. For example, it might inhibit an enzyme involved in cancer cell proliferation or activate a receptor that modulates neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-1-propanamine, N,N-dimethyl-3-((3-(1-piperidinyl)propyl)amino)
- 1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-morpholinyl)propyl)amino)
- 1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-pyrrolidinyl)propyl)amino)
Uniqueness
1H-Indazole-1-propanamine, N,N-diethyl-3-((3-(1-piperidinyl)propyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable candidate for specific research and therapeutic applications.
Properties
CAS No. |
88836-97-9 |
---|---|
Molecular Formula |
C22H37N5 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-N-(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C22H37N5/c1-3-25(4-2)18-11-19-27-21-13-7-6-12-20(21)22(24-27)23-14-10-17-26-15-8-5-9-16-26/h6-7,12-13H,3-5,8-11,14-19H2,1-2H3,(H,23,24) |
InChI Key |
SEBAJLQGRQSPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=N1)NCCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.